molecular formula C7H12F2O B6185102 3,3-difluorocycloheptan-1-ol CAS No. 2606740-90-1

3,3-difluorocycloheptan-1-ol

Cat. No. B6185102
CAS RN: 2606740-90-1
M. Wt: 150.2
InChI Key:
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Description

3,3-Difluorocycloheptan-1-ol, commonly referred to as DFCO, is an organic compound composed of a cycloheptan ring with two fluorine atoms attached to the 1-position. DFCO is a versatile molecule with many potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and materials science.

Scientific Research Applications

3,3-Difluorocycloheptan-1-ol has a wide range of applications in the fields of synthetic organic chemistry, medicinal chemistry, and materials science. In synthetic organic chemistry, DFCO can be used as a starting material for the synthesis of a variety of compounds, including heterocycles, bicyclic compounds, and polycyclic compounds. In medicinal chemistry, DFCO has been used as a starting material for the synthesis of several drugs, such as the anti-inflammatory drug difluoromethylornithine. In materials science, DFCO has been used as a monomer for the synthesis of polymers with desirable properties, such as thermal stability, mechanical strength, and chemical resistance.

Mechanism of Action

The mechanism of action of 3,3-difluorocycloheptan-1-ol is not fully understood. However, it is believed that the compound can interact with certain enzymes and receptors in the body, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,3-difluorocycloheptan-1-ol are not fully understood. However, the compound has been shown to have anti-inflammatory and anti-cancer activities in animal models. In addition, the compound has been shown to inhibit the growth of certain bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.

Advantages and Limitations for Lab Experiments

The advantages of using 3,3-difluorocycloheptan-1-ol in laboratory experiments include its low cost and availability, its wide range of applications, and its relatively low toxicity. However, the compound is highly volatile, making it difficult to handle in the laboratory. In addition, the compound is not soluble in water, making it difficult to use in aqueous solutions.

Future Directions

The future directions for 3,3-difluorocycloheptan-1-ol research include the development of new synthetic methods for the compound, the exploration of its potential applications in drug discovery, and the investigation of its biochemical and physiological effects. In addition, further research is needed to understand the mechanism of action of the compound and to identify potential toxicity issues. Finally, further research is needed to develop methods for the efficient production of the compound on an industrial scale.

Synthesis Methods

The synthesis of 3,3-difluorocycloheptan-1-ol can be accomplished by the reduction of 3,3-difluorocycloheptan-1-one with a reducing agent such as lithium aluminum hydride or sodium borohydride. Alternatively, the compound can be synthesized from the reaction of 1,2-difluoro-2-methylpropane and ethylmagnesium bromide, followed by hydrolysis of the intermediate product.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3,3-difluorocycloheptan-1-ol can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final conversion to the target compound.", "Starting Materials": [ "1,3-cycloheptadiene", "Bromine", "Sodium fluoride", "Sodium hydride", "Ethanol", "Hydrochloric acid", "Sodium hydroxide", "Sodium borohydride", "Acetic acid", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Bromination of 1,3-cycloheptadiene with bromine in the presence of sodium fluoride to yield 1,3-dibromo-3,3-difluorocycloheptene", "Step 2: Treatment of 1,3-dibromo-3,3-difluorocycloheptene with sodium hydride in ethanol to yield 3,3-difluorocycloheptene", "Step 3: Epoxidation of 3,3-difluorocycloheptene with hydrogen peroxide in the presence of acetic acid to yield 3,3-difluorocycloheptene oxide", "Step 4: Reduction of 3,3-difluorocycloheptene oxide with sodium borohydride in ethanol to yield 3,3-difluorocycloheptan-1-ol" ] }

CAS RN

2606740-90-1

Product Name

3,3-difluorocycloheptan-1-ol

Molecular Formula

C7H12F2O

Molecular Weight

150.2

Purity

95

Origin of Product

United States

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